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Sitravatinib is an oral, small-molecule multi-kinase inhibitor. Its primary targets can be grouped into several
families of receptor tyrosine kinases (RTKs) implicated in oncogenesis, immune regulation, and resistance

pathways [1] [2] [3].

Table 1: Primary Tyrosine Kinase Targets of Sitravatinib

Target

. Specific Targets Rationale for Inhibition in Cancer
Family
TAM TYRO3, AXL, Associated with immune suppression and resistance to anti-
Family MERTK angiogenic therapy and immunotherapy [1] [2].
Split VEGFR2 (KDR), VEGFR?2 inhibition targets tumor angiogenesis. PDGFR and KIT
Family PDGFR, KIT are involved in tumor growth and progression [1].
Other MET, RET MET is implicated in resistance to anti-angiogenic therapy. RET is a
RTKs known oncogene in multiple cancers [1] [3].

The following diagram illustrates how sitravatinib simultaneously targets multiple pathways to exert anti-

tumor and immunomodulatory effects.
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Sitravatinib's multi-targeted mechanism simultaneously inhibits tumor-centric pathways like angiogenesis

and growth while reprogramming the immune microenvironment to enhance anti-tumor immunity [1] [2] [3].

Clinical Efficacy and Safety Data

The antitumor activity of sitravatinib has been evaluated in clinical trials, both as a monotherapy and in

combination with immunotherapies.

Table 2: Summary of Clinical Trial Results with Sitravatinib

Trial / Cohort Patient Key Efficacy Most Frequent All-Cause Adverse
Details Population Outcomes Events
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| Phase 1/1b Monotherapy [1] | Anti-angiogenesis-refractory clear cell RCC (n=38) | ORR: 25.9% Median
PFS: 9.5 months Median OS: 30.0 months | Diarrhea (72.9%) Fatigue (54.2%) Hypertension (52.1%) | |
Phase 1/1b Monotherapy [1] | Castrate-resistant prostate cancer with bone metastases (n=10) | ORR: 0%
Median PFS: 5.8 months Median OS: 10.1 months | (Same as above) | | Phase 1 Triplet Therapy [2] |
Untreated advanced clear cell RCC (n=22) Sitravatinib + Nivolumab + Ipilimumab | ORR: 45.5% Disease
Control Rate: 86.4% Median PFS: 14.5 months | Immune-related adverse events were frequent with initial
ipilimumab dose; regimen was better tolerated with reduced ipilimumab dose. | | Phase 2 Combination
Therapy [3] | Metastatic ccRCC post-Immunotherapy (n=14) Sitravatinib + Nivolumab | ORR: 15.4%
Disease Control Rate (24 weeks): 35.7% | Grade 3-4 AEs: 42.9% Immune-mediated AEs: 14.3% |

Experimental Insights from Clinical Studies

Advanced techniques used in clinical trials provide deeper insights into sitravatinib's mechanism of action

and resistance.

¢ Single-Cell RNA Sequencing Analysis: In the phase 1 triplet therapy trial, analysis of serial tumor
biopsies from 12 patients revealed that treatment resistance was associated with a tumor cell-specific
program resembling the epithelial-mesenchymal transition (EMT), along with enrichment of
exhausted T cells and M2-like myeloid cells. This suggests that sitravatinib's efficacy may be
limited by these emerging cellular states in the tumor microenvironment [2].

e Overcoming Prior Treatment Resistance: The phase 2 SNAPI trial indicated that clinical benefit
from sitravatinib plus nivolumab was primarily observed in patients who had not received prior
cabozantinib or lenvatinib (ORR 25% vs. 0% in prior-treated patients). This implies significant
overlap in the RTKs targeted by these drugs, and that prior treatment can limit sitravatinib's efficacy

3],

A Guide for Further SAR Investigation

While the exact structural features of sitravatinib and how modifications affect its potency are not publicly

detailed, you can approach this question through the following avenues:

e Analyze Close Analogs: Focus on published SAR studies for other multi-targeted kinase inhibitors
with overlapping target profiles, such as cabozantinib and lenvatinib. The strategies used to
optimize their selectivity and potency can provide valuable indirect insights.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11625060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11625060/
https://www.nature.com/articles/s41467-024-55642-8
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11986416/
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.nature.com/articles/s41467-024-55642-8
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11986416/
https://www.smolecule.com/products/s543264?utm_src=pdf-body
https://www.smolecule.com/products/s543264?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Utilize Chemical Databases: Search specialized chemical and patent databases using sitravatinib's
chemical structure to identify close analogs and any associated biochemical data, which can help
delineate key structural requirements for activity.

¢ Consider the Biological Rationale: The primary driver for sitravatinib's development was not just
potency against individual kinases, but the strategic combination of targets (VEGFR + TAM +
MET) to overcome tumor resistance pathways. Future SAR studies may focus on fine-tuning this
balance to maximize immune modulation while minimizing toxicity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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